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molecular formula C8H10O3S B121265 2-(Methylsulfonyl)benzyl Alcohol CAS No. 864265-08-7

2-(Methylsulfonyl)benzyl Alcohol

Cat. No. B121265
M. Wt: 186.23 g/mol
InChI Key: RKXFAGRISWUJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08119666B2

Procedure details

To a solution of 2-methanesulfonylbenzoic acid methyl ester (1.5 g, 7 mmol) in THF (20 mL) is added LiBH4 (616 mg, 30 mmol) and the mixture is stirred at ambient temperature for 14 h. Additional LiBH4 (310 mg, 15 mmol) is added and the mixture is heated at 65° C. for 45 min. Then under ice cooling, 1N HCl solution is added to quench the excess of LiBH4 before EtOAc is added. The organic layer is washed with brine (2×) and water (1×), dried with MgSO4, and concentrated to give the title compound.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
616 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
310 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10]([CH3:13])(=[O:12])=[O:11].[Li+].[BH4-].Cl>C1COCC1>[CH3:13][S:10]([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH2:3][OH:2])(=[O:11])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
COC(C1=C(C=CC=C1)S(=O)(=O)C)=O
Name
Quantity
616 mg
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
310 mg
Type
reactant
Smiles
[Li+].[BH4-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at ambient temperature for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 65° C. for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
to quench the excess of LiBH4 before EtOAc
ADDITION
Type
ADDITION
Details
is added
WASH
Type
WASH
Details
The organic layer is washed with brine (2×) and water (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
CS(=O)(=O)C1=C(C=CC=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08119666B2

Procedure details

To a solution of 2-methanesulfonylbenzoic acid methyl ester (1.5 g, 7 mmol) in THF (20 mL) is added LiBH4 (616 mg, 30 mmol) and the mixture is stirred at ambient temperature for 14 h. Additional LiBH4 (310 mg, 15 mmol) is added and the mixture is heated at 65° C. for 45 min. Then under ice cooling, 1N HCl solution is added to quench the excess of LiBH4 before EtOAc is added. The organic layer is washed with brine (2×) and water (1×), dried with MgSO4, and concentrated to give the title compound.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
616 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
310 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10]([CH3:13])(=[O:12])=[O:11].[Li+].[BH4-].Cl>C1COCC1>[CH3:13][S:10]([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH2:3][OH:2])(=[O:11])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
COC(C1=C(C=CC=C1)S(=O)(=O)C)=O
Name
Quantity
616 mg
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
310 mg
Type
reactant
Smiles
[Li+].[BH4-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at ambient temperature for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 65° C. for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
to quench the excess of LiBH4 before EtOAc
ADDITION
Type
ADDITION
Details
is added
WASH
Type
WASH
Details
The organic layer is washed with brine (2×) and water (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
CS(=O)(=O)C1=C(C=CC=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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